![molecular formula C13H10ClNOS B070532 2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride CAS No. 175135-78-1](/img/structure/B70532.png)

2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-component reactions, employing strategies like condensation reactions, where key functional groups are introduced to form the desired compound. For instance, the condensation of certain precursors with malononitrile and sodium hydroxide has been used to prepare compounds with complex molecular structures, fully characterized by spectroscopic methods such as Mass ESI–HRMS, NMR, and X-ray crystal analysis (Al‐Refai et al., 2016).

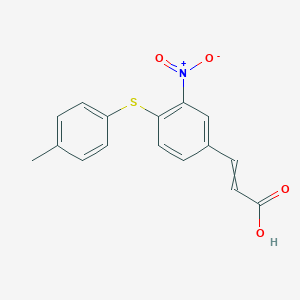

Molecular Structure Analysis

The detailed molecular structure of such compounds is elucidated using techniques like X-ray diffraction, revealing information about crystallography, bonding angles, and distances. For example, compounds structurally similar to 2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride have been shown to crystallize in specific space groups, with precise measurements of unit cell dimensions, allowing for a deep understanding of their geometric configuration (Al‐Refai et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving pyridine derivatives can vary widely, including cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions. The functional groups present in these compounds, such as the thiophene ring and carbonyl chloride, play a crucial role in their reactivity, influencing the kinetics and mechanisms of these reactions (Castro et al., 2004).

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- The synthesis of novel pyridine and fused pyridine derivatives, including those related to "2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride," has been reported, showing the versatility of these compounds in generating a wide range of chemical structures with potential applications in catalysis and material science. These derivatives have been synthesized through various reactions, demonstrating the reactivity and functionalization potential of the core structure (S. A. Al-Issa, 2012).

Applications in Catalysis

- Ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes, including derivatives of "2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride," have been synthesized and characterized. These complexes have shown efficiency in catalysis, particularly in the transfer hydrogenation of acetophenone, indicating the impact of the carbene ligands on catalytic activities (Xiao-wei Li et al., 2011).

Chemical Reactivity and Mechanisms

- Studies on the kinetics and mechanisms of reactions involving "2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride" and its derivatives provide insights into their reactivity patterns, which are crucial for designing novel chemical transformations and understanding the interaction with various substrates (E. Castro et al., 2004).

Molecular Docking and In Vitro Screening

- The synthesis and molecular docking studies of new derivatives, exploring their potential biological activities, have highlighted the utility of "2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride" in the development of compounds with possible antimicrobial and antioxidant properties. This demonstrates the compound's relevance not only in chemistry but also in the development of new therapeutic agents (E. M. Flefel et al., 2018).

Synthesis of Complexing Agents

- The compound has been used in the synthesis of novel ligands with potential applications in coordination chemistry. These ligands can form complexes with transition metals, suggesting their use in the synthesis of metal-organic frameworks (MOFs), catalysis, and material science applications (D. V. Aleksanyan et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-methylphenyl)sulfanylpyridine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNOS/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCMJHVAZWDLBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379257 |

Source

|

| Record name | 2-[(4-Methylphenyl)sulfanyl]pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride | |

CAS RN |

175135-78-1 |

Source

|

| Record name | 2-[(4-Methylphenyl)sulfanyl]pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol](/img/structure/B70452.png)

![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)